Meta-Tolyloxy vs. N4-Phenylpiperazine Analog: 2.8-fold Lower LogP Drives Predicted Beta1-Selectivity Advantage
The target compound (meta-tolyloxy, unsubstituted piperazine) has a computed LogP of 0.91 and polar surface area (PSA) of 44.73 Ų [1]. Its closest N4-substituted analog, 1-(3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 66307-10-6), carries the same meta-tolyloxy group but with an N4-phenyl substituent, yielding a LogP of 2.56 and PSA of 35.94 Ų . This represents a 2.8-fold increase in lipophilicity for the N4-phenyl analog. In aryloxypropanolamine beta-adrenoceptor ligands, beta1-selectivity is strongly negatively correlated with lipophilicity (r = −0.942), meaning that the lower LogP of the target compound predicts superior beta1-over-beta2 selectivity [2]. The higher PSA of the target also predicts improved aqueous solubility, consistent with the broader SAR principle that cardiac (beta1) selectivity is preferentially achieved by more hydrophilic compounds [3].
| Evidence Dimension | Computed LogP (lipophilicity) and Polar Surface Area (PSA) as predictors of beta1-selectivity and solubility |
|---|---|
| Target Compound Data | LogP = 0.91; PSA = 44.73 Ų |
| Comparator Or Baseline | CAS 66307-10-6 (N4-phenylpiperazine analog): LogP = 2.56; PSA = 35.94 Ų |
| Quantified Difference | Target LogP is 2.8-fold lower (0.91 vs. 2.56); PSA is 1.24-fold higher (44.73 vs. 35.94 Ų). Beta1-selectivity negatively correlated with LogP (r = −0.942) per El Tayar et al. |
| Conditions | Computed physicochemical properties (ACD/LogP, topological PSA); QSAR correlation derived from 10 enantiomeric pairs of beta1/beta2 ligands |
Why This Matters
For users selecting between the unsubstituted piperazine scaffold and its N4-phenyl analog for beta-adrenoceptor research, the substantially lower LogP of the target compound predicts meaningfully better beta1-selectivity and aqueous solubility, critical for in vivo cardiovascular pharmacology studies.
- [1] molbase.cn. 1-(3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol Compound Information. LogP 0.9066, PSA 44.73. CAS 110894-01-4. View Source
- [2] El Tayar N, Testa B, van de Waterbeemd H, Carrupt PA, Kaumann AJ. Influence of Lipophilicity and Chirality on the Selectivity of Ligands for β1- and β2-Adrenoceptors. Journal of Pharmacy and Pharmacology. 1988;40(9):609-612. doi:10.1111/j.2042-7158.1988.tb05319.x. View Source
- [3] NSTL回溯数据服务平台. Review of structure-activity relations in aryloxypropanolamine β-adrenoceptor drugs: cardiac selectivity achieved by hydrophilic compounds with p-amide substitution. View Source
